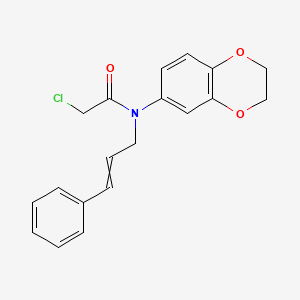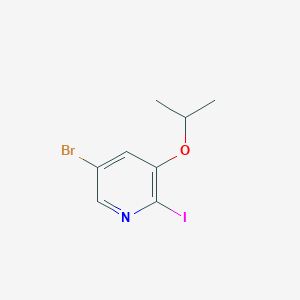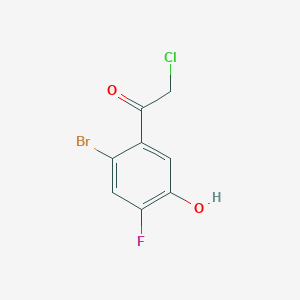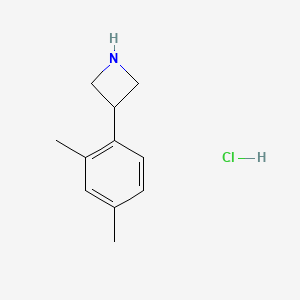
3-(4-Cyclohexylmethoxyphenoxy)-azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Cyclohexylmethoxyphenoxy)-azetidine is an organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their unique structural properties and biological activities. The compound this compound is characterized by the presence of a cyclohexylmethoxyphenoxy group attached to the azetidine ring, which imparts specific chemical and biological properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyclohexylmethoxyphenoxy)-azetidine typically involves the following steps:
Preparation of 4-Cyclohexylmethoxyphenol: This intermediate can be synthesized by reacting cyclohexylmethanol with phenol in the presence of an acid catalyst.
Formation of 4-Cyclohexylmethoxyphenoxyacetic Acid: The 4-Cyclohexylmethoxyphenol is then reacted with chloroacetic acid in the presence of a base to form 4-Cyclohexylmethoxyphenoxyacetic acid.
Cyclization to Azetidine: The 4-Cyclohexylmethoxyphenoxyacetic acid is then subjected to cyclization using a suitable reagent, such as thionyl chloride, to form the azetidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Cyclohexylmethoxyphenoxy)-azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, acids, and bases.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted azetidine compounds with various functional groups.
Aplicaciones Científicas De Investigación
3-(4-Cyclohexylmethoxyphenoxy)-azetidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Cyclohexylmethoxyphenoxy)-azetidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Affecting Gene Expression: Altering the expression of genes involved in various physiological functions.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methoxyphenoxy)-azetidine: Lacks the cyclohexyl group, resulting in different chemical and biological properties.
3-(4-Cyclohexylphenoxy)-azetidine: Similar structure but without the methoxy group, leading to variations in reactivity and activity.
3-(4-Cyclohexylmethoxyphenoxy)-pyrrolidine: Contains a five-membered pyrrolidine ring instead of the four-membered azetidine ring, affecting its properties.
Uniqueness
3-(4-Cyclohexylmethoxyphenoxy)-azetidine is unique due to the presence of both the cyclohexylmethoxyphenoxy group and the azetidine ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C16H23NO2 |
|---|---|
Peso molecular |
261.36 g/mol |
Nombre IUPAC |
3-[4-(cyclohexylmethoxy)phenoxy]azetidine |
InChI |
InChI=1S/C16H23NO2/c1-2-4-13(5-3-1)12-18-14-6-8-15(9-7-14)19-16-10-17-11-16/h6-9,13,16-17H,1-5,10-12H2 |
Clave InChI |
XFGNSDKXJUCPSR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)COC2=CC=C(C=C2)OC3CNC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-1-[1-(1-Naphthyl)cyclobutyl]-1-butylamine](/img/structure/B13719522.png)



![N-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}hydroxylamine](/img/structure/B13719562.png)




![(5-Amino-3'-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13719590.png)



